molecular formula C15H15BrN2O4S B5534936 N'-(3-bromo-4,5-dimethoxybenzylidene)benzenesulfonohydrazide

N'-(3-bromo-4,5-dimethoxybenzylidene)benzenesulfonohydrazide

Cat. No. B5534936
M. Wt: 399.3 g/mol
InChI Key: YOAMXRQXPZXCTA-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromo-4,5-dimethoxybenzylidene)benzenesulfonohydrazide, also known as BDMBH, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of the benzylidene hydrazide family and has shown promising results in a range of studies.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects . Without more information about the intended use of this compound, it’s hard to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising properties, it might be studied further for potential applications .

properties

IUPAC Name

N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-21-14-9-11(8-13(16)15(14)22-2)10-17-18-23(19,20)12-6-4-3-5-7-12/h3-10,18H,1-2H3/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAMXRQXPZXCTA-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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